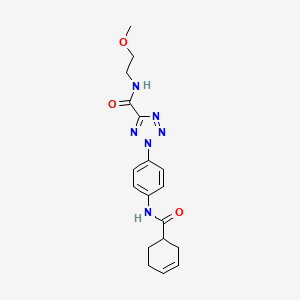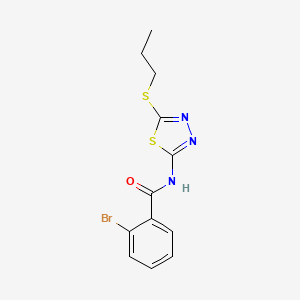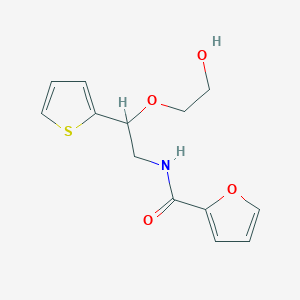
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide, also known as THFA, is a chemical compound that has been widely studied for its potential therapeutic applications.
Scientific Research Applications
Synthesis and Reactivity
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide and similar compounds are synthesized through various methods, including coupling reactions and cyclization. For instance, the synthesis of N-(1-Naphthyl)furan-2-carboxamide involves the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatment with P2S5 to obtain the corresponding thioamide. This thioamide is then oxidized to synthesize 2-(furan-2-yl)benzo[e][1,3]benzothiazole, which is subject to further electrophilic substitution reactions (А. Aleksandrov & М. М. El’chaninov, 2017).
Photochemistry
Photooxygenation of 2-thiophenyl-substituted furans leads to the synthesis of γ-hydroxybutenolides, demonstrating the role of furan and thiophene derivatives in photoinduced reactions. This process involves a regiocontrolled synthesis highlighting the chemical versatility of these compounds (Vasiliki Kotzabasaki et al., 2016).
Biological Applications
Some derivatives of this compound exhibit notable biological activities. For example, certain Schiff bases and their metal complexes have been synthesized and shown to possess antibacterial activity against various pathogenic strains, highlighting their potential as antimicrobial agents (A. Altundas et al., 2010).
Antimicrobial and Antioxidant Activities
New cycloalkylthiophene-Schiff bases and their Cr(III) and Zn(II) complexes have been synthesized and evaluated for their antibacterial and antifungal activities, demonstrating the application of these compounds in developing new antimicrobial agents. Some compounds exhibited activity comparable to commercially available drugs, showing effective against various bacteria and yeast (A. Altundas et al., 2010).
Polymer Synthesis
In the field of materials science, 2,5-bis(hydroxymethyl)furan has been used as a biobased rigid diol for the enzymatic synthesis of furan polyesters, indicating the potential of furan derivatives in the development of sustainable polymeric materials (Yi Jiang et al., 2014).
properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S/c15-5-7-18-11(12-4-2-8-19-12)9-14-13(16)10-3-1-6-17-10/h1-4,6,8,11,15H,5,7,9H2,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXISQQIMYYLCKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC(C2=CC=CS2)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

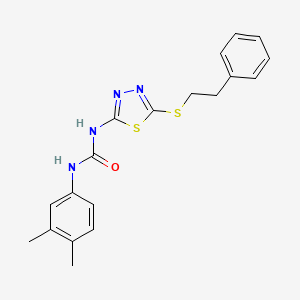
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]triazole-4-carboxylic acid](/img/structure/B2411318.png)

![Methyl 2-[(4-ethoxy-4-oxobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2411324.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2411326.png)
![5-(9H-Fluoren-9-ylmethoxycarbonyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2411329.png)
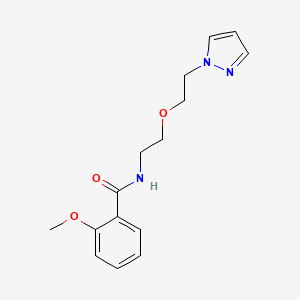
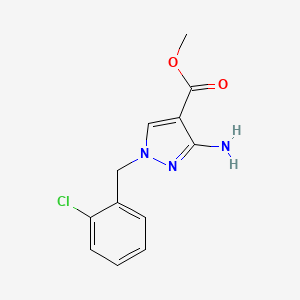
![(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2411332.png)
![N-benzyl-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B2411333.png)
![(E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)[(3-methoxyphenyl)methoxy]amine](/img/structure/B2411334.png)
